N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide
Description
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexenyl group, a pyrazolotriazine core, and an acetamide moiety, making it a unique structure with diverse chemical properties.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-20-14-12(9-17-20)15(23)21(19-18-14)10-13(22)16-8-7-11-5-3-2-4-6-11/h5,9H,2-4,6-8,10H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEXDTNOPJYKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(N=N2)CC(=O)NCCC3=CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide typically involves multi-step organic reactions The initial step often includes the formation of the cyclohexenyl group through cyclization reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse products.
Scientific Research Applications
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against specific targets.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide
- 2-(1-Cyclohexenyl)ethylamine
- Ethanone, 1-(1-cyclohexen-1-yl)-
Uniqueness
N-[2-(cyclohexen-1-yl)ethyl]-2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetamide is unique due to its specific combination of functional groups and the pyrazolotriazine core. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
